Cas no 613657-21-9 (3-(2-fluorobenzenesulfonamido)propanoic acid)

3-(2-Fluorobenzenesulfonamido)propanoic acid is a fluorinated sulfonamide derivative with potential applications in medicinal chemistry and pharmaceutical research. The compound features a 2-fluorobenzenesulfonamide moiety linked to a propanoic acid group, offering a balance of lipophilicity and reactivity. Its structural characteristics make it a valuable intermediate for the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors or receptor modulators. The fluorine substituent enhances metabolic stability and binding affinity, while the carboxylic acid group provides a handle for further functionalization. This compound is suitable for use in structure-activity relationship (SAR) studies and as a scaffold for designing novel therapeutic agents.
3-(2-fluorobenzenesulfonamido)propanoic acid structure
613657-21-9 structure
Product Name:3-(2-fluorobenzenesulfonamido)propanoic acid
CAS No:613657-21-9
MF:C9H10FNO4S
MW:247.243404865265
CID:3029474
PubChem ID:697745
Update Time:2025-10-31

3-(2-fluorobenzenesulfonamido)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(2-FLUORO-BENZENESULFONYLAMINO)-PROPIONIC ACID
    • 3-(2-fluorobenzenesulfonamido)propanoic acid
    • 3-(2-fluorobenzenesulfonamido)propanoicacid
    • Z45532310
    • 3-[(2-fluorophenyl)sulfonylamino]propanoic Acid
    • 3-(2-fluoro-benzenesulfonylamino)-propionic acid, AldrichCPR
    • 3-((2-fluorophenyl)sulfonamido)propanoic acid
    • SCHEMBL2941286
    • AKOS000264187
    • F1360-0157
    • G35533
    • 613657-21-9
    • EN300-04059
    • Inchi: 1S/C9H10FNO4S/c10-7-3-1-2-4-8(7)16(14,15)11-6-5-9(12)13/h1-4,11H,5-6H2,(H,12,13)
    • InChI Key: IHHDUPWVGVAAMD-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1F)(NCCC(=O)O)(=O)=O

Computed Properties

  • Exact Mass: 247.03145714g/mol
  • Monoisotopic Mass: 247.03145714g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 338
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 91.8Ų

3-(2-fluorobenzenesulfonamido)propanoic acid Pricemore >>

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Additional information on 3-(2-fluorobenzenesulfonamido)propanoic acid

Comprehensive Overview of 3-(2-fluorobenzenesulfonamido)propanoic acid (CAS No. 613657-21-9): Properties, Applications, and Research Insights

3-(2-fluorobenzenesulfonamido)propanoic acid (CAS No. 613657-21-9) is a fluorinated sulfonamide derivative with significant potential in pharmaceutical and biochemical research. This compound, characterized by its fluorobenzenesulfonamido moiety and propanoic acid tail, has garnered attention due to its unique structural features and versatile applications. Researchers and industries are increasingly exploring its role in drug development, particularly in targeting enzymes and receptors where fluorinated compounds exhibit enhanced binding affinity and metabolic stability.

The 2-fluorobenzenesulfonamido group in this molecule is a critical functional unit, often associated with improved pharmacokinetic properties. Fluorination, a common strategy in modern medicinal chemistry, enhances lipophilicity and bioavailability, making 3-(2-fluorobenzenesulfonamido)propanoic acid a valuable scaffold for designing novel therapeutics. Recent studies highlight its potential in addressing inflammatory pathways and enzyme inhibition, aligning with current trends in precision medicine and targeted therapy.

From a synthetic perspective, CAS No. 613657-21-9 is synthesized through multi-step organic reactions, including sulfonylation and carboxylation. Its purity and stability are crucial for reproducible research outcomes, prompting rigorous analytical validation using techniques like HPLC, NMR, and mass spectrometry. These methods ensure compliance with stringent regulatory standards, a topic frequently searched by professionals in the pharmaceutical and chemical industries.

Environmental and safety considerations are also pivotal. While 3-(2-fluorobenzenesulfonamido)propanoic acid is not classified as hazardous, proper handling protocols are recommended to minimize exposure. This aligns with growing public interest in green chemistry and sustainable synthesis, as evidenced by rising searches for eco-friendly chemical processes and benign solvents in academic and industrial forums.

In the context of drug discovery, this compound's mechanism of action is under investigation for its potential to modulate protein-protein interactions—a hot topic in AI-driven drug design. Computational tools like molecular docking and QSAR modeling are frequently employed to predict its bioactivity, reflecting the intersection of chemistry and artificial intelligence in modern research.

Market-wise, the demand for fluorinated compounds like 3-(2-fluorobenzenesulfonamido)propanoic acid is rising, driven by advancements in personalized medicine and biologics. Suppliers and manufacturers emphasize high-purity grades and custom synthesis services to meet diverse research needs, a trend highlighted in procurement-related search queries.

In summary, CAS No. 613657-21-9 represents a promising candidate for interdisciplinary research, bridging gaps between medicinal chemistry, biotechnology, and material science. Its relevance to contemporary challenges, such as drug resistance and therapeutic targeting, ensures its continued prominence in scientific discourse.

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